molecular formula C13H14F3NOS B2957734 3-(methylsulfanyl)-1-[3-(trifluoromethyl)benzoyl]pyrrolidine CAS No. 1797781-62-4

3-(methylsulfanyl)-1-[3-(trifluoromethyl)benzoyl]pyrrolidine

Cat. No.: B2957734
CAS No.: 1797781-62-4
M. Wt: 289.32
InChI Key: XBLNEUIMKKEGGD-UHFFFAOYSA-N
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Description

3-(methylsulfanyl)-1-[3-(trifluoromethyl)benzoyl]pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a methylsulfanyl group and a trifluoromethylbenzoyl group

Scientific Research Applications

3-(methylsulfanyl)-1-[3-(trifluoromethyl)benzoyl]pyrrolidine has several applications in scientific research:

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the trifluoromethylation of organic compounds using reagents such as Umemoto’s reagents . The reaction conditions often require the use of a base and a solvent, such as acetonitrile, under controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(methylsulfanyl)-1-[3-(trifluoromethyl)benzoyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The trifluoromethyl group can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced trifluoromethyl derivatives.

    Substitution: Substituted pyrrolidine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(methylsulfanyl)-1-[3-(trifluoromethyl)benzoyl]pyrrolidine is unique due to the combination of the trifluoromethyl and methylsulfanyl groups on the pyrrolidine ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(3-methylsulfanylpyrrolidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NOS/c1-19-11-5-6-17(8-11)12(18)9-3-2-4-10(7-9)13(14,15)16/h2-4,7,11H,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLNEUIMKKEGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCN(C1)C(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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